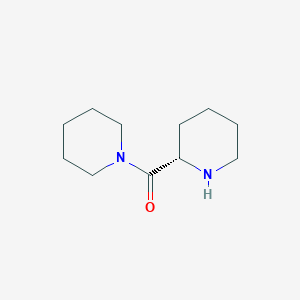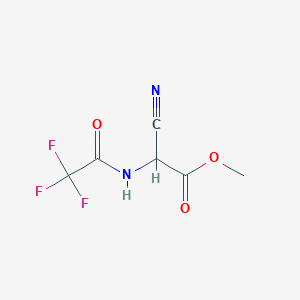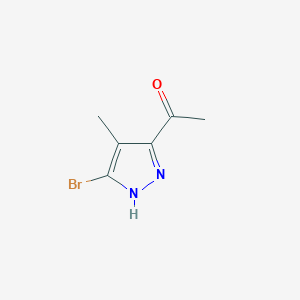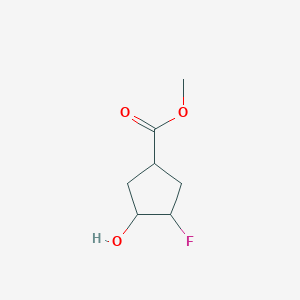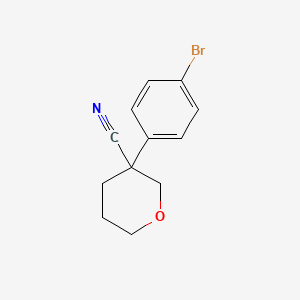
3-(4-Bromophenyl)oxane-3-carbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
The synthesis of 3-(4-Bromophenyl)oxane-3-carbonitrile involves several steps. One common method includes the reaction of 4-bromobenzaldehyde with a suitable oxane derivative under specific conditions to form the desired product . The reaction typically requires a catalyst and is conducted under controlled temperature and pressure to ensure high yield and purity . Industrial production methods may involve large-scale synthesis using automated reactors and continuous flow processes to optimize efficiency and scalability .
Análisis De Reacciones Químicas
Aplicaciones Científicas De Investigación
3-(4-Bromophenyl)oxane-3-carbonitrile has several applications in scientific research:
Mecanismo De Acción
The mechanism of action of 3-(4-Bromophenyl)oxane-3-carbonitrile involves its interaction with specific molecular targets, such as enzymes or receptors, leading to the modulation of biochemical pathways . The exact pathways and targets depend on the context of its application, whether in biochemical assays or therapeutic research .
Comparación Con Compuestos Similares
3-(4-Bromophenyl)oxane-3-carbonitrile can be compared with other similar compounds, such as:
3-(4-Chlorophenyl)oxane-3-carbonitrile: This compound has a chlorine atom instead of bromine, which may result in different reactivity and biological activity.
3-(4-Fluorophenyl)oxane-3-carbonitrile: The presence of a fluorine atom can influence the compound’s stability and interaction with molecular targets.
3-(4-Methylphenyl)oxane-3-carbonitrile: The methyl group can affect the compound’s solubility and overall chemical properties.
Each of these compounds has unique characteristics that make them suitable for specific applications, highlighting the versatility of the oxane-3-carbonitrile scaffold .
Propiedades
Fórmula molecular |
C12H12BrNO |
|---|---|
Peso molecular |
266.13 g/mol |
Nombre IUPAC |
3-(4-bromophenyl)oxane-3-carbonitrile |
InChI |
InChI=1S/C12H12BrNO/c13-11-4-2-10(3-5-11)12(8-14)6-1-7-15-9-12/h2-5H,1,6-7,9H2 |
Clave InChI |
OFWXDGMOWXPNOA-UHFFFAOYSA-N |
SMILES canónico |
C1CC(COC1)(C#N)C2=CC=C(C=C2)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2,8-Dimethylimidazo[1,2-a]pyrazin-3-amine](/img/structure/B13145853.png)
![N-(2,3,4-Trifluorophenyl)-2-({[(2,3,4-trifluorophenyl)carbamoyl]methyl}amino)acetamide](/img/structure/B13145855.png)
![3,3'-([2,2'-Bipyridine]-4,4'-diyl)bis(2-cyanoacrylic acid)](/img/structure/B13145857.png)
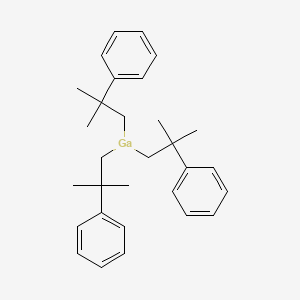

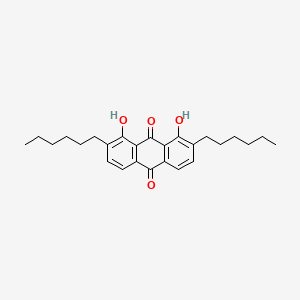

![3-[4,6-Bis(trifluoromethyl)pyridin-2-yl]propan-1-amine;hydrochloride](/img/structure/B13145880.png)
